molecular formula C11H15N3O2S2 B2837643 N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396556-27-6

N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2837643
CAS No.: 1396556-27-6
M. Wt: 285.38
InChI Key: AXTXLOFCCCXFDM-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic heterocyclic compound featuring a seven-membered thiazepane ring fused with a substituted thiazole moiety. The thiazole group (4,5-dimethylthiazol-2-yl) is structurally analogous to components found in bioactive molecules, such as those used in cytotoxicity assays (e.g., MTT assay reagents) .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-6-7(2)18-11(12-6)14-10(16)8-5-17-4-3-9(15)13-8/h8H,3-5H2,1-2H3,(H,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTXLOFCCCXFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CSCCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Given its molecular weight of 22827, it is likely to have good bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic motifs and functional group substitutions. Below is a detailed analysis of key similarities and differences:

Thiazole-Containing Analogs

  • Compound y : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate .
    • Key Differences :
  • Substituents: Compound y includes a hydroperoxypropan-2-yl group on the thiazole ring, absent in the target compound.
  • Backbone: A hexan-2-ylcarbamate backbone vs. the thiazepane ring in the target compound.
  • Functional Groups: Additional ureido and hydroxy groups in Compound y likely alter solubility and target selectivity.

  • Compound z: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide . Key Differences:
  • Symmetry: Compound z is a dimeric structure with two thiazol-5-ylmethoxycarbonylamino groups, contrasting with the monomeric thiazepane-thiazole system of the target compound.
  • Pharmacokinetics: The dimeric nature may reduce membrane permeability compared to the smaller, more flexible thiazepane derivative.

Thiazepane Derivatives

The thiazepane’s sulfur atom and keto group in the target compound may confer unique hydrogen-bonding or redox properties compared to purely carbon-based rings.

Data Tables

Table 1: Structural Comparison of Thiazole-Containing Compounds

Feature Target Compound Compound y Compound z
Core Structure Thiazepane-thiazole Hexan-2-ylcarbamate-thiazole Dimeric hexan-2-ylcarbamate-thiazole
Key Substituents 4,5-dimethylthiazol-2-yl Hydroperoxypropan-2-yl, ureido Methoxycarbonylamino, ureido
Molecular Weight* ~280–320 g/mol (estimated) ~800–850 g/mol ~1,500–1,600 g/mol
Solubility Moderate (polar aprotic solvents) Low (hydrophobic backbone) Very low (dimeric structure)

*Molecular weights estimated based on structural complexity.

Research Findings and Implications

  • However, its thiazepane backbone may reduce steric hindrance compared to bulkier analogs like Compounds y and z, enhancing interaction with cellular targets.
  • Synthetic Challenges : The dimethylthiazole group in the target compound simplifies synthesis compared to the hydroperoxide or dimeric functionalities in Compounds y and z, which require specialized oxidation or coupling steps .

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